6-(2-Benzylidenehydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(2-Benzylidenehydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Benzylidenehydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of 1,3-dimethyluracil with benzylidenehydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(2-Benzylidenehydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
6-(2-Benzylidenehydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-Benzylidenehydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Shares a similar benzylidene group but has a different core structure.
Thiazole: Another heterocyclic compound with different substituents and properties.
Imidazole: Contains a similar nitrogen-containing ring but differs in its chemical behavior.
Uniqueness
6-(2-Benzylidenehydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both benzylidene and hydrazinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H14N4O2 |
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Molecular Weight |
258.28 g/mol |
IUPAC Name |
6-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N4O2/c1-16-11(8-12(18)17(2)13(16)19)15-14-9-10-6-4-3-5-7-10/h3-9,15H,1-2H3/b14-9+ |
InChI Key |
JJGLJKFSBGYWFK-NTEUORMPSA-N |
Isomeric SMILES |
CN1C(=CC(=O)N(C1=O)C)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
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